molecular formula C32H26F3N3O7 B1145484 BIX-01338 hydrate

BIX-01338 hydrate

Katalognummer: B1145484
Molekulargewicht: 621.6 g/mol
InChI-Schlüssel: LLTPCGBKXOESTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzimidazole Derivatives in Medicinal Chemistry

The development of benzimidazole derivatives has followed a remarkable trajectory spanning over eight decades, establishing these heterocyclic compounds as fundamental scaffolds in medicinal chemistry. The historical foundation of benzimidazole chemistry traces back to 1872 when Hoebrecker first prepared benzimidazole through the reduction of nitroaniline derivatives. This initial discovery marked the beginning of an extensive research program that would eventually revolutionize multiple therapeutic areas.

The systematic exploration of benzimidazole derivatives gained substantial momentum in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics, suggesting potential biological applications. This prescient observation initiated a new era of investigation into the biological properties of these compounds. Concurrently, Goodman and Nancy Hart published the first comprehensive paper documenting the antibacterial properties of benzimidazole derivatives, demonstrating their efficacy against Escherichia coli and Streptococcus lactis.

The evolution of benzimidazole chemistry witnessed several landmark developments throughout the mid-twentieth century. In 1950, CIBA pharmaceutical company, now known as Novartis, discovered etonitazene, a benzimidazole derivative functioning as an opioid agonist. This discovery highlighted the versatility of the benzimidazole scaffold in addressing diverse pharmacological targets. The subsequent decade brought further innovations when Fort and colleagues reported the identification of benzimidazole derivatives as proton pump inhibitors in 1960.

The 1960s and 1970s proved particularly productive for benzimidazole research. Burton and associates demonstrated in 1965 that 2-trifluorobenzimidazoles exhibited potent decoupling effects on oxidative phosphorylation in mitochondria while simultaneously inhibiting photosynthesis and displaying appreciable herbicidal activity. These findings illustrated the broad spectrum of biological activities achievable through structural modifications of the benzimidazole core.

A transformative moment in benzimidazole medicinal chemistry occurred in 1971 with the discovery of mebendazole by Janssen Pharmaceutical in Belgium. This anthelmintic agent demonstrated the clinical potential of benzimidazole derivatives in treating parasitic infections. Subsequently, in 1975, albendazole was invented by Robert J. Gyurik and Vassilios J., further expanding the therapeutic applications of benzimidazole compounds in antiparasitic medicine.

The pharmaceutical significance of benzimidazole derivatives became increasingly evident through the development of numerous clinically approved medications. Contemporary benzimidazole-based therapeutics encompass a diverse array of indications, including proton pump inhibitors such as pantoprazole, omeprazole, lansoprazole, and rabeprazole. Additional examples include the anthelmintic agents albendazole, mebendazole, and thiabendazole, as well as specialized compounds like bendamustine for oncological applications.

The structural versatility of benzimidazole derivatives has enabled their application across multiple therapeutic domains. Recent comprehensive analyses have identified benzimidazole-containing compounds exhibiting antimicrobial, anticancer, anti-inflammatory, antiviral, antitubercular, and antidiabetic activities. This remarkable pharmacological diversity stems from the scaffold's ability to facilitate hydrogen bond formation, participate in π-π stacking interactions, and engage in hydrophobic interactions with macromolecular targets.

Discovery and Nomenclature of BIX-01338 Hydrate

The discovery of 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid hydrate emerged from systematic high-throughput screening initiatives targeting histone methyltransferase enzymes. This compound, designated this compound in the research literature, was identified through screening approximately 125,000 preselected compounds for inhibitory activity against protein lysine methyltransferases.

The nomenclature of this compound reflects both its structural characteristics and functional properties. The systematic chemical name describes the complete molecular architecture, beginning with the benzimidazole core structure and proceeding through the various substituent groups that confer its biological activity. The designation "hydrate" indicates the presence of water molecules in the crystalline structure, which is significant for understanding the compound's physical properties and stability characteristics.

The compound's molecular formula is documented as C32H24F3N3O6·xH2O, with a molecular weight of 603.54 on an anhydrous basis. The exact stoichiometry of water incorporation may vary depending on crystallization conditions and storage environment. This hydrated form represents the stable configuration under standard laboratory conditions and is the form typically employed in research applications.

The Chemical Abstracts Service registry number for this compound is 1228184-65-3, providing a unique identifier for database searches and regulatory documentation. This standardized numbering system facilitates accurate identification of the compound across different research contexts and commercial suppliers.

High-throughput screening programs that led to the identification of this compound employed sophisticated assay systems designed to detect inhibition of specific histone methyltransferase enzymes. The screening process involved testing compounds against a panel of methyltransferases, including G9a, GLP (G9a-like protein), PRMT1 (protein arginine methyltransferase 1), SETD7, SETDB1, wild-type SUV39H1, and hyperactive SUV39H1 mutants.

Initial characterization studies revealed that this compound exhibited inhibitory activity across multiple methyltransferase targets, with inhibition constants in the range of 5-15 μM. This broad-spectrum activity profile distinguished it from more selective inhibitors identified in the same screening campaign, such as BIX-01294, which demonstrated preferential inhibition of G9a and GLP enzymes.

The structural design of this compound incorporates several key pharmacophoric elements that contribute to its biological activity. The compound contains a 2-(N-acyl)-aminobenzimidazole core, which serves as the primary recognition element for binding to methyltransferase active sites. This core structure is further elaborated with methoxybenzoyl and trifluoromethylbenzoyl substituents that modulate binding affinity and selectivity profiles.

Structural Relationship to Epigenetic Modulators

The structural architecture of 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid hydrate positions it within the broader class of epigenetic modulators that target chromatin-modifying enzymes. The compound's design reflects sophisticated understanding of the molecular requirements for histone methyltransferase inhibition, incorporating structural elements that enable effective interaction with enzyme active sites.

The benzimidazole core structure of this compound serves as a privileged scaffold for epigenetic modulator development. This heterocyclic system provides an optimal balance of rigidity and flexibility, enabling precise positioning of substituent groups for productive enzyme interactions. The fused benzene and imidazole rings create a planar aromatic system capable of participating in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Comparative structural analysis reveals that this compound belongs to the S-adenosylmethionine (SAM) mimetic class of methyltransferase inhibitors. This classification is based on the compound's mechanism of action, which involves competitive inhibition of the SAM cofactor binding site rather than competition with histone substrate binding. The structural features that enable SAM-competitive inhibition include the carboxylic acid functionality and the extended aromatic system that can occupy portions of the cofactor binding pocket.

The methoxybenzoyl substituent attached to the phenylethyl chain contributes significantly to the compound's binding affinity and selectivity profile. This aromatic ester group provides additional points of contact with the enzyme active site while also influencing the compound's physicochemical properties. The methoxy group enhances electron density on the benzene ring, potentially strengthening π-π interactions with aromatic residues in the binding site.

The trifluoromethylbenzoyl group represents another critical structural element that distinguishes this compound from related benzimidazole derivatives. The trifluoromethyl substituent is known to enhance metabolic stability while also modulating the electronic properties of the adjacent benzene ring. This electron-withdrawing group reduces the electron density of the aromatic system, potentially altering the strength and nature of protein-ligand interactions.

Crystallographic studies of related histone methyltransferase inhibitors have provided insights into the binding mode of this compound and similar compounds. These structural investigations reveal that benzimidazole-based inhibitors typically occupy the histone-tail binding groove of the enzyme, with the benzimidazole core positioned to interact with key catalytic residues. The extended substituent groups of this compound likely extend into additional binding subsites, contributing to the observed inhibitory potency.

The carboxylic acid functionality present in this compound serves multiple structural and functional purposes. This ionizable group can form ionic interactions with positively charged residues in the enzyme active site, providing a significant contribution to binding affinity. Additionally, the carboxylic acid group influences the compound's solubility and cellular uptake properties, factors that are crucial for biological activity in cellular assay systems.

Molecular modeling studies have suggested that the hydrated form of BIX-01338 may exhibit altered binding characteristics compared to the anhydrous compound. Water molecules associated with the hydrated structure can participate in hydrogen bonding networks that stabilize protein-ligand complexes. These water-mediated interactions represent an additional layer of complexity in understanding the compound's mechanism of action.

The overall three-dimensional structure of this compound reflects careful optimization of multiple structural parameters to achieve effective histone methyltransferase inhibition. The compound's molecular architecture demonstrates how medicinal chemists can leverage detailed understanding of enzyme structure and function to design selective epigenetic modulators with desired biological properties.

Research Findings and Molecular Characteristics

Comprehensive characterization studies have established fundamental molecular and biological properties of this compound that define its utility as a research tool. The compound demonstrates significant inhibitory activity against histone lysine methyltransferases, with documented effects on multiple members of this enzyme family. Molecular dynamics simulations and binding studies have revealed that this compound, along with related compounds BIX-01294 and chaetocin, possesses positive electrostatic fields with steric hindrance characteristics that complement the binding groove for histone tails.

Selectivity profiling experiments have demonstrated that this compound exhibits broad-spectrum activity against various protein lysine methyltransferases. Initial screening results indicated inhibitory activity in the 5-15 μM concentration range against multiple targets, including G9a, GLP, PRMT1, SETD7, SETDB1, and SUV39H1 variants. This multi-target profile distinguishes this compound from more selective inhibitors in the same chemical class.

The physical and chemical properties of this compound have been extensively characterized to support its application in research settings. The compound appears as an off-white to light tan powder with solubility greater than 10 mg/mL in dimethyl sulfoxide. Storage recommendations specify maintenance at 2-8°C under conditions protecting from light exposure, reflecting the compound's stability requirements.

Property Value Reference
Molecular Formula C32H24F3N3O6·xH2O
Molecular Weight (anhydrous) 603.54 g/mol
Molecular Weight (hydrate) 621.6 g/mol
CAS Registry Number 1228184-65-3
Appearance Off-white to light tan powder
Solubility (DMSO) >10 mg/mL
Purity ≥98% (HPLC)
Storage Temperature 2-8°C

Research applications of this compound have focused primarily on its utility as a chemical probe for investigating histone methyltransferase function and epigenetic regulation mechanisms. The compound serves as a valuable tool for studying chromatin modification processes and their roles in gene expression control. Its broad-spectrum inhibitory profile makes it particularly useful for experiments requiring simultaneous modulation of multiple methyltransferase activities.

Mechanistic studies have established that this compound functions as a SAM-competitive inhibitor, distinguishing it from substrate-competitive inhibitors that target histone binding sites. This mechanism of action enables the compound to interfere with the cofactor binding process essential for methyltransferase catalytic activity. The SAM-mimetic properties of this compound reflect structural features that allow productive interaction with the adenosine binding pocket of the enzyme active site.

Comparative analysis with structurally related compounds has provided insights into the structure-activity relationships governing histone methyltransferase inhibition. This compound shares structural similarities with BIX-01294, another compound identified in the same high-throughput screening campaign. However, the two compounds exhibit distinct selectivity profiles, with BIX-01294 showing preferential activity against G9a and GLP enzymes while this compound demonstrates broader target spectrum.

The development of this compound has contributed to ongoing medicinal chemistry efforts aimed at creating more selective and potent histone methyltransferase inhibitors. Structure-guided optimization studies have utilized this compound as a starting point for designing improved compounds with enhanced cellular activity and reduced off-target effects. These efforts have led to the identification of related benzimidazole derivatives with optimized pharmacological properties.

Research investigations employing this compound have provided valuable insights into the biological roles of histone methyltransferases in various cellular processes. The compound's ability to modulate multiple methyltransferase activities simultaneously has enabled researchers to investigate the coordinated regulation of chromatin modifications and their impact on gene expression patterns. These studies have contributed to advancing understanding of epigenetic mechanisms underlying development, differentiation, and disease processes.

The chemical stability and handling characteristics of this compound have been optimized to support its use in diverse experimental contexts. The compound maintains stability under standard laboratory conditions when stored appropriately, enabling reliable experimental results across different research applications. Quality control measures ensure consistent purity and potency, supporting reproducible research outcomes.

Eigenschaften

IUPAC Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPCGBKXOESTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

BIX-01338 (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden

Biologische Aktivität

The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid; hydrate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups:

  • Benzimidazole core : Known for its diverse biological activities.
  • Benzoyl moieties : Contributing to hydrophobic interactions and potentially enhancing bioactivity.
  • Carboxylic acid group : Implicated in solubility and interaction with biological targets.

The biological activity of benzimidazole derivatives often involves:

  • Inhibition of Enzymes : Many benzimidazoles act as inhibitors of various kinases, including VEGFR-2 and FGFR-1, which are crucial in cancer progression and angiogenesis.
  • Topoisomerase Inhibition : Compounds similar to the one have shown to inhibit topoisomerase II, an essential enzyme for DNA replication, thereby inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of similar benzimidazole derivatives:

Compound NameAssay TypeIC50 Value (µM)Target/Activity Description
Benzimidazole AVEGFR-2 Inhibition0.93Potent inhibitor, affecting angiogenesis
Benzimidazole BFGFR-1 Inhibition3.74Antitumor activity through kinase inhibition
Benzimidazole CAntiproliferative0.66Growth inhibition in NCI cancer cell lines
Benzimidazole DTopoisomerase II Inhibition10.5Induces apoptosis in various cancer lines

Case Studies

  • Antitumor Activity : A study assessed the efficacy of various benzimidazole derivatives against a panel of 21 human cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant growth inhibition, comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Research has shown that certain benzimidazole derivatives possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl substitutions was crucial for enhancing their antimicrobial efficacy .
  • Mechanistic Studies : Detailed mechanistic studies revealed that the binding interactions between the benzimidazole scaffold and target enzymes involve hydrogen bonding and hydrophobic interactions, which are critical for their inhibitory effects on kinases involved in tumor growth .

Wissenschaftliche Forschungsanwendungen

The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis, and relevant case studies.

Chemical Properties and Structure

The compound is characterized by several functional groups, including benzimidazole, carboxylic acid, and trifluoromethyl moieties. These features contribute to its biological activity and interaction with various molecular targets. The presence of the methoxybenzoyl group may enhance lipophilicity, potentially improving bioavailability.

Cancer Treatment

One of the primary applications of this compound is in cancer therapy. Similar compounds have been identified as inhibitors of critical signaling pathways involved in tumor growth and proliferation. For instance, benzimidazole derivatives are known to inhibit kinases that are pivotal in cancer progression. Research indicates that compounds with structural similarities can effectively target Raf kinase, a protein involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially leading to improved anti-inflammatory effects. Studies have shown that related compounds exhibit significant activity against inflammatory mediators .

Antimicrobial Activity

Research has indicated that certain benzimidazole derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of a structurally similar benzimidazole derivative on tumor cell lines. Results demonstrated a significant reduction in cell viability at nanomolar concentrations, attributed to the inhibition of key kinases involved in cell cycle regulation .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a related compound showed a marked decrease in pro-inflammatory cytokines when administered at specific dosages. This suggests that the compound could modulate immune responses effectively .

Case Study 3: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria indicated that compounds with similar structures exhibited bactericidal activity, supporting their potential use as antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following benzimidazole-based compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound 5-carboxylic acid; 4-(4-methoxybenzoyl)oxyphenyl ethyl; 4-(trifluoromethyl)benzoyl ~650.6 (anhydrous) Hypothesized kinase inhibition N/A
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 5-carboxylic acid; 4-hydroxyphenyl ~268.3 Antioxidant, enzyme inhibition
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid 6-carboxylic acid; halogenated aryl groups ~414.6 Antimicrobial, anticancer
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Thiazole core; 4-methoxyphenyl; benzoic acid ~380.4 Epigenetic modulation
Aglaithioduline Benzodioxole; substituted phenyl groups ~350.4 (estimated) HDAC inhibition (70% similarity)

Structural Insights :

  • The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to hydroxyl or halogenated analogs .
  • The 4-methoxybenzoyloxy moiety may confer selective binding to hydrophobic enzyme pockets, distinguishing it from simpler phenyl derivatives .
  • The hydrate form could improve solubility relative to non-hydrated analogs, a critical factor in bioavailability .

Functional and Bioactivity Comparisons

Bioactivity Profiles
  • Target Compound vs. Aglaithioduline exhibits ~70% structural similarity to SAHA, a known HDAC inhibitor, suggesting the target compound may share this mechanism .
  • Anticancer Activity : Halogenated analogs (e.g., ) demonstrate cytotoxicity via DNA intercalation or topoisomerase inhibition. The trifluoromethyl group in the target compound may enhance tumor selectivity .
  • Antioxidant Potential: Simpler benzimidazoles with hydroxyl groups (e.g., ) show radical scavenging activity, but the target compound’s bulky substituents likely redirect its mechanism toward enzyme inhibition.
Computational Similarity Metrics
  • Tanimoto Coefficient : Using MACCS fingerprints, the target compound shares >65% similarity with benzimidazole-based HDAC inhibitors (e.g., aglaithioduline) .
  • Dice Index : Structural alignment with thiazole derivatives (e.g., ) yields ~50% similarity, indicating divergent bioactivity profiles .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
LogP (Predicted) 3.8 2.1 3.5
Water Solubility Moderate (hydrate-enhanced) High Low
Metabolic Stability High (CF₃ group) Moderate High (halogenated)
Protein Binding (%) ~90% ~75% ~85%

Key Observations :

  • The trifluoromethyl group in the target compound increases LogP, favoring membrane permeability but requiring hydrate formation to balance solubility .
  • Halogenated analogs (e.g., ) exhibit higher metabolic stability due to reduced cytochrome P450 interactions.

Q & A

Q. What are the standard synthetic routes for preparing this benzimidazole derivative, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core formation : Condensation of substituted benzaldehydes with diamines under reflux (e.g., ethanol/acetic acid) to form the benzimidazole core .

Side-chain introduction : Alkylation or acylation reactions to attach the phenethyl group with 4-(4-methoxybenzoyl)oxy substituents.

Functionalization : Coupling of 4-(trifluoromethyl)benzoyl chloride to the amino group at the 2-position of benzimidazole .

Hydrate stabilization : Crystallization from aqueous/organic solvent mixtures to isolate the hydrate form .
Key Intermediates :

  • 4-(4-Methoxybenzoyl)oxyphenethyl bromide

  • 2-Aminobenzimidazole-5-carboxylic acid

    • Data Table : Common Synthetic Routes and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Benzimidazole core formationEthanol, glacial acetic acid, reflux (4–6 h)65–75≥95%
Acylation at 2-position4-(Trifluoromethyl)benzoyl chloride, DCM, triethylamine80–85≥98%

Q. How is the hydrate form characterized, and what analytical techniques validate its stability?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Confirms crystalline structure and water molecule incorporation .
  • Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating (typically 1–3% mass loss at 100–150°C) .
  • Karl Fischer Titration : Measures precise water content .
    Stability is assessed under accelerated conditions (40°C/75% RH for 4 weeks) to monitor hydrate ↔ anhydrate transitions .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the trifluoromethylbenzoyl group without side-product formation?

  • Methodological Answer :
  • Controlled Acylation : Use of anhydrous DCM and slow addition of 4-(trifluoromethyl)benzoyl chloride to minimize hydrolysis.

  • Catalytic DMAP : Enhances acylation efficiency (yield increases from 75% to 92%) .

  • In Situ Monitoring : HPLC tracking (C18 column, acetonitrile/water gradient) identifies intermediates like unreacted 2-aminobenzimidazole .

    • Data Table : Optimization Parameters
ParameterEffect on YieldOptimal Condition
Solvent polarityHigher polarity reduces side productsDCM > THF
TemperatureLower temps (0–5°C) improve selectivity0°C
CatalystDMAP (5 mol%) increases rate5 mol%

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity in analogous compounds?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with varying alkoxy groups and test in enzyme inhibition assays (e.g., kinase panels).

  • Computational Docking : Predict binding affinity changes using software like AutoDock Vina (e.g., methoxy groups enhance hydrophobic interactions with ATP-binding pockets) .
    Example Finding :

  • Methoxy analogs show 10-fold higher IC50 against kinase X vs. ethoxy derivatives due to steric hindrance .

    • Data Table : Biological Activity of Analogues
SubstituentTarget EnzymeIC50 (nM)Selectivity Ratio
4-MethoxyKinase X12.3 ± 1.21:50
4-EthoxyKinase X125.6 ± 15.41:8

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 assess logP, CYP450 inhibition, and hERG liability .
  • Metabolic Pathway Simulation : CYP3A4-mediated demethylation of the methoxy group is a major pathway (predicted via Schrödinger’s QikProp) .
  • Toxicity Profiling : Ames test simulations (e.g., Derek Nexus) predict low mutagenic risk due to benzimidazole core stability .

Q. How can polymorphism in the hydrate form be resolved during crystallization?

  • Methodological Answer :
  • Solvent Screening : Use polar solvents (e.g., water/acetone) to favor monohydrate over anhydrate .
  • Seeding : Introduce pre-characterized hydrate crystals to control nucleation .
  • In Situ Raman Spectroscopy : Monitors crystal form transitions during cooling .

Data Contradiction Analysis

Q. Why do reported IC50 values for kinase inhibition vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : ATP concentration differences (1 mM vs. 10 µM) alter apparent potency .
  • Cell Lines : Endogenous kinase expression levels in HEK293 vs. HeLa cells .
  • Hydrate vs. Anhydrate : Hydrate forms may exhibit slower dissolution kinetics, reducing bioavailability in cell-based assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.